molecular formula C25H38O8 B1610333 Epiandrosterone b-D-glucuronide CAS No. 4271-00-5

Epiandrosterone b-D-glucuronide

Cat. No.: B1610333
CAS No.: 4271-00-5
M. Wt: 466.6 g/mol
InChI Key: VFUIRAVTUVCQTF-PALHZPRPSA-N
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Description

Epiandrosterone b-D-glucuronide is a steroid glucuronide conjugate, which means it is a steroid molecule linked to a glucuronic acid moiety. This compound is a metabolite of epiandrosterone, a steroid hormone with weak androgenic activity. This compound is primarily found in human urine and is used as a biomarker for various physiological and pathological conditions .

Mechanism of Action

Target of Action

Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . Therefore, its primary targets are androgen receptors, which play a crucial role in the development and maintenance of male secondary sexual characteristics .

Mode of Action

Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . When Epiandrosterone is taken, it immediately converts itself into Dihydrotestosterone (DHT), a potent androgen . This conversion enhances the compound’s interaction with its targets, leading to changes in the body that reflect increased androgenic activity .

Biochemical Pathways

Epiandrosterone can be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . These pathways highlight the compound’s role in the broader steroid hormone biosynthesis process . The downstream effects of these pathways include the regulation of various physiological processes, such as the development of male secondary sexual characteristics and the regulation of metabolism .

Pharmacokinetics

It is known that glucuronidation, a major phase ii metabolic pathway, plays a significant role in the metabolism of epiandrosterone . This process increases the compound’s water solubility, facilitating its excretion in the urine .

Result of Action

The conversion of Epiandrosterone to DHT leads to increased androgenic activity . This can result in various molecular and cellular effects, such as the promotion of protein synthesis and the inhibition of protein catabolism . Additionally, Epiandrosterone has been suggested to promote fat loss by influencing hypolipidemic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epiandrosterone b-D-glucuronide can be synthesized using glucuronylsynthase derived from Escherichia coli β-glucuronidase. The process involves the conjugation of epiandrosterone with glucuronic acid under optimized conditions, followed by purification using solid-phase extraction . Another method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of steroid hormone glucuronides in human urine .

Industrial Production Methods

The industrial production of this compound typically involves the use of 4-androstenedione as a raw material. The reaction conditions are mild, making the process suitable for large-scale production. The method involves the synthesis of epiandrosterone, which is then conjugated with glucuronic acid to form this compound .

Chemical Reactions Analysis

Types of Reactions

Epiandrosterone b-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: Conversion to epiandrosterone sulfate.

    Reduction: Conversion back to epiandrosterone.

    Substitution: Formation of other steroid glucuronides.

Common Reagents and Conditions

Common reagents used in these reactions include glucuronic acid, β-glucuronidase, and various solvents for purification. The conditions typically involve mild temperatures and pH levels to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include epiandrosterone sulfate, other steroid glucuronides, and free epiandrosterone .

Scientific Research Applications

Epiandrosterone b-D-glucuronide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Androsterone Glucuronide
  • Etiocholanolone Glucuronide
  • Dihydrotestosterone Glucuronide
  • Dehydroepiandrosterone Glucuronide
  • Testosterone Glucuronide

Uniqueness

Epiandrosterone b-D-glucuronide is unique due to its specific metabolic pathway and its role as a biomarker for steroid metabolism. Unlike other steroid glucuronides, it has a prolonged detectability, making it valuable in anti-doping tests .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUIRAVTUVCQTF-PALHZPRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437848
Record name Epiandrosterone Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-00-5
Record name Epiandrosterone Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiandrosterone b-D-glucuronide
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Epiandrosterone b-D-glucuronide
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Epiandrosterone b-D-glucuronide
Reactant of Route 4
Epiandrosterone b-D-glucuronide
Reactant of Route 5
Epiandrosterone b-D-glucuronide
Reactant of Route 6
Epiandrosterone b-D-glucuronide

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